1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl] Diheptanoate; (2-heptanoyloxy-3-hydroxy-propyl) heptanoate, 1,1-[1-(Hydroxymethyl)-1,2-ethanediyl]diheptanoate
Description
1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl] Diheptanoate; (2-heptanoyloxy-3-hydroxy-propyl) heptanoate, 1,1-[1-(Hydroxymethyl)-1,2-ethanediyl]diheptanoate: is an ester compound with a molecular structure that includes a heptanoate group attached to a hydroxypropyl backbone
Properties
CAS No. |
913077-39-1 |
|---|---|
Molecular Formula |
C17H32O5 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2-heptanoyloxy-3-hydroxypropyl) heptanoate |
InChI |
InChI=1S/C17H32O5/c1-3-5-7-9-11-16(19)21-14-15(13-18)22-17(20)12-10-8-6-4-2/h15,18H,3-14H2,1-2H3 |
InChI Key |
LUQFGNDRPGBWIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(CO)OC(=O)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl] Diheptanoate; (2-heptanoyloxy-3-hydroxy-propyl) heptanoate, 1,1-[1-(Hydroxymethyl)-1,2-ethanediyl]diheptanoate typically involves the esterification of 3-hydroxypropyl alcohol with heptanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl] Diheptanoate; (2-heptanoyloxy-3-hydroxy-propyl) heptanoate, 1,1-[1-(Hydroxymethyl)-1,2-ethanediyl]diheptanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl] Diheptanoate; (2-heptanoyloxy-3-hydroxy-propyl) heptanoate, 1,1-[1-(Hydroxymethyl)-1,2-ethanediyl]diheptanoate can undergo oxidation reactions, leading to the formation of carboxylic acids and ketones.
Reduction: Reduction of this compound can yield alcohols and alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Chemistry: 1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl] Diheptanoate; (2-heptanoyloxy-3-hydroxy-propyl) heptanoate, 1,1-[1-(Hydroxymethyl)-1,2-ethanediyl]diheptanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions.
Industry: Used in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl] Diheptanoate; (2-heptanoyloxy-3-hydroxy-propyl) heptanoate, 1,1-[1-(Hydroxymethyl)-1,2-ethanediyl]diheptanoate involves its hydrolysis by esterases, leading to the release of heptanoic acid and 3-hydroxypropyl alcohol. These products can then participate in various metabolic pathways. The molecular targets include esterases and other enzymes involved in lipid metabolism.
Comparison with Similar Compounds
- (2-Octanoyloxy-3-hydroxypropyl) octanoate
- (2-Nonanoyloxy-3-hydroxypropyl) nonanoate
- (2-Decanoyloxy-3-hydroxypropyl) decanoate
Comparison: 1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl] Diheptanoate; (2-heptanoyloxy-3-hydroxy-propyl) heptanoate, 1,1-[1-(Hydroxymethyl)-1,2-ethanediyl]diheptanoate is unique due to its specific chain length, which influences its physical and chemical properties. Compared to similar compounds with longer or shorter chains, it may exhibit different solubility, melting point, and reactivity.
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